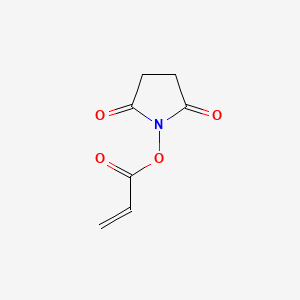

2,5-Dioxopyrrolidin-1-yl acrylate

Übersicht

Beschreibung

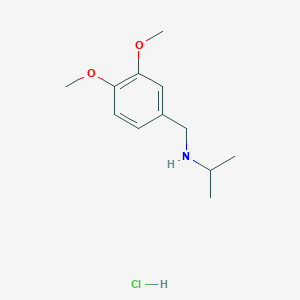

2,5-Dioxopyrrolidin-1-yl acrylate, also known as N-Succinimidyl acrylate, is a protein crosslinker . It can react with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues .

Synthesis Analysis

The synthesis of 2,5-Dioxopyrrolidin-1-yl acrylate involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines . A solvent-controllable protocol has been developed to produce versatile 3- (2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .Molecular Structure Analysis

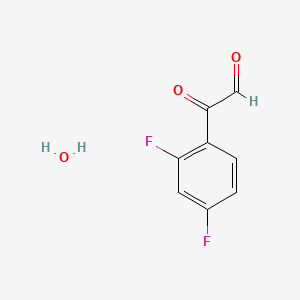

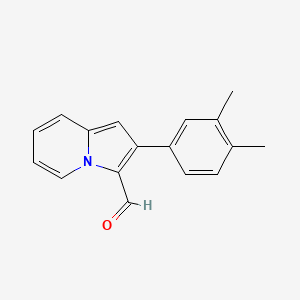

The molecular formula of 2,5-Dioxopyrrolidin-1-yl acrylate is C7H7NO4 . The molecular weight is 169.13 .Chemical Reactions Analysis

As a protein crosslinker, 2,5-Dioxopyrrolidin-1-yl acrylate can react with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dioxopyrrolidin-1-yl acrylate include a molecular weight of 169.13 and a molecular formula of C7H7NO4 . It appears as an off-white to light yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis of Polymeric Microspheres

This compound is used in the synthesis of polymeric microspheres. Specifically, it has been used to synthesize poly(n-butyl acrylate-co-N-acryloxysuccinimide) copolymer microspheres through a single-step emulsion photo-polymerization protocol . These microspheres have potential applications as biological immobilization carriers for enzymes and DNA molecules in the fabrication of advanced biosensor devices .

Anticonvulsant Research

Research has been conducted into the use of this compound in the development of new anticonvulsants. A series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties have been discovered . This research could lead to the development of more effective and safer therapeutics for epilepsy .

Production of Versatile Acrylates

A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates. This process uses toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

Synthesis of Biologically Active Molecules

The resulting α-substituted acrylates from this compound are useful precursors for further chemical manipulations aimed at the synthesis of biologically active molecules .

Cross-linking Reagent

This compound is a heterobifunctional cross-linking reagent which allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .

Fabrication of Electrochemical DNA Microbiosensors

An electrochemical microbiosensor for DNA has been fabricated based on new acrylic microspheres modified with reactive N-acryloxysuccinimide functional groups . This shows the potential of this compound in the development of biosensing devices.

Safety And Hazards

Zukünftige Richtungen

A solvent-controllable protocol has been developed to produce versatile 3- (2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates . This suggests potential future directions for the use and synthesis of this compound.

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions of 2,5-Dioxopyrrolidin-1-yl acrylate .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMISKNUHHOXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37017-08-6 | |

| Details | Compound: Poly(N-acryloxysuccinimide) | |

| Record name | Poly(N-acryloxysuccinimide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00958193 | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl acrylate | |

CAS RN |

38862-24-7, 37017-08-6 | |

| Record name | N-Succinimidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary characteristic that makes N-Acryloxysuccinimide useful in material science and biochemistry?

A1: N-Acryloxysuccinimide's key feature is its reactive N-hydroxysuccinimide (NHS) ester group. This group readily reacts with primary amines under mild conditions, forming stable amide bonds. [, , , , , , ] This property makes NAS highly valuable for conjugating biomolecules like proteins and oligonucleotides to polymeric materials. [, , , , ]

Q2: What are the typical applications of NAS-modified materials in bioseparation?

A2: NAS-modified polymers are employed in various bioseparation techniques. For instance, they are used to create stationary phases for capillary electrochromatography (CEC), enabling the separation of diverse analytes like aromatic compounds, proteins, and amino acids. [, ] These materials provide mixed-mode separation, leveraging both hydrophilic and reversed-phase interactions.

Q3: Can you elaborate on the role of NAS in preparing immobilized enzyme reactors (IMERs)?

A3: NAS plays a crucial role in immobilizing enzymes for high-throughput protein analysis. [] By incorporating NAS into polymeric matrices, researchers can covalently attach enzymes like trypsin, chymotrypsin, and pepsin. These IMERs offer advantages like high digestion efficiency and easy integration with analytical systems, facilitating automated and rapid protein analysis.

Q4: How is N-Acryloxysuccinimide typically incorporated into polymeric structures?

A4: N-Acryloxysuccinimide is commonly incorporated into polymers via free radical copolymerization with other monomers. [, , , , , , , , , , ] The choice of comonomers and polymerization conditions allows for fine-tuning of the polymer's properties, such as hydrophilicity, reactivity, and thermosensitivity. [, , , , , , , , , , ]

Q5: What is the significance of controlling the composition of copolymers containing NAS?

A5: Controlling the ratio of NAS to other monomers during copolymerization is crucial for tailoring the material's properties. For example, a higher NAS content leads to a denser functionalization of the polymer, increasing its reactivity towards amine-containing molecules. [, , ]

Q6: Are there alternative polymerization techniques for incorporating NAS into polymers?

A6: Besides free radical polymerization, controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are also employed to incorporate NAS. [, , , , ] RAFT polymerization provides better control over the polymer's molecular weight and architecture, leading to more uniform and well-defined materials.

Q7: How can NAS-containing polymers be further modified after polymerization?

A7: The reactive NHS ester groups in NAS-containing polymers can be further modified through post-polymerization modifications. [, , ] For example, they can react with amine-functionalized molecules, allowing for the introduction of desired functionalities, such as specific ligands for biomolecule targeting or fluorescent dyes for imaging.

Q8: How does the use of NAS contribute to the development of electrochemical DNA biosensors?

A8: NAS enables the covalent immobilization of DNA probes onto electrode surfaces, forming the basis for sensitive electrochemical DNA biosensors. [, ] This covalent attachment ensures the stability and functionality of the probes, contributing to the biosensor's sensitivity and specificity.

Q9: How does NAS contribute to the development of temperature-responsive drug delivery systems?

A9: NAS can be incorporated into temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). [, , ] These polymers exhibit a lower critical solution temperature (LCST), meaning they transition from a soluble state to an insoluble state upon heating. By conjugating drugs or biomolecules to these polymers, their release can be controlled by temperature changes.

Q10: What are the advantages of using NAS-modified nanoparticles for drug delivery?

A10: NAS-modified nanoparticles can be loaded with therapeutic agents and functionalized with targeting ligands, enabling specific delivery to diseased cells or tissues. [, , ] This targeted approach can enhance therapeutic efficacy and minimize off-target effects.

Q11: What are some potential areas for future research regarding N-Acryloxysuccinimide?

A11: Future research could explore:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)